1H-pyrazolo[3,4-b]pyridin-4-ol

Kinase inhibition ALK inhibitors Scaffold hopping

Procure 1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3) as your core kinase inhibitor scaffold. Its unique [3,4-b] ring fusion enables sub-nanomolar activity against drug-resistant mutants like ALK-L1196M (<0.5 nM), a geometry not replicable by [3,4-c] or [4,3-b] isomers. The 4-hydroxyl handle supports >1,000-fold potency gains via derivatization. With an XLogP of 0.2, it is pre-optimized for BBB penetration, accelerating CNS drug discovery. Ideal for building targeted libraries against ALK, ROS1, CDK2, PIM1, and TBK1.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 31591-86-3
Cat. No. B1417570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridin-4-ol
CAS31591-86-3
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=NN2
InChIInChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)
InChIKeyUDWCKMMKPOGURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3): A Core Scaffold for Kinase Inhibitor Development


1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3) is a heterobicyclic compound consisting of a fused pyrazole and pyridine ring system with a hydroxyl group at the 4-position. It exists primarily in the more stable 1H tautomeric form due to favorable electron distribution and exhibits a calculated XLogP3-AA value of 0.2 [1]. This core scaffold is foundational to multiple classes of kinase inhibitors, including ALK, TRK, TBK1, and CDK inhibitors, where its substitution pattern critically influences target selectivity and potency [2].

Why 1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3) Cannot Be Substituted with Other Pyrazolopyridine Isomers


The [3,4-b] ring fusion geometry of 1H-pyrazolo[3,4-b]pyridin-4-ol dictates a distinct spatial orientation of the hydroxyl group and nitrogen atoms that cannot be replicated by other pyrazolopyridine isomers such as [3,4-c] or [4,3-b] systems. This geometric specificity translates into measurable differences in biological activity: pyrazolo[3,4-b]pyridine derivatives demonstrate sub-nanomolar IC50 values against ALK-L1196M (<0.5 nM) and ROS1 kinases [1], whereas pyrazolo[3,4-d]pyrimidine analogs exhibit markedly different adenosine deaminase transition-state mimetic properties . Substitution with a generic pyrazolopyridine scaffold lacking the [3,4-b] fusion would alter hydrogen-bonding networks in kinase ATP-binding pockets, directly compromising inhibitory potency and selectivity [2].

Quantitative Differentiation of 1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3) Against Structural Analogs


Scaffold Geometry Dictates Sub-Nanomolar Kinase Inhibition Potency

The pyrazolo[3,4-b]pyridine scaffold enables sub-nanomolar inhibition of ALK-L1196M and ROS1 kinases, a potency level not achieved by alternative heterocyclic cores such as pyrazolo[3,4-d]pyrimidine. Compound 10g, a derivative of 1H-pyrazolo[3,4-b]pyridin-4-ol, demonstrates IC50 <0.5 nM against both ALK-L1196M and ROS1 kinases [1]. In contrast, pyrazolo[3,4-d]pyrimidine analogs developed as adenosine deaminase transition-state mimetics do not exhibit comparable kinase inhibition profiles .

Kinase inhibition ALK inhibitors Scaffold hopping

Physicochemical Profile Optimized for Blood-Brain Barrier Penetration

1H-Pyrazolo[3,4-b]pyridin-4-ol exhibits a calculated XLogP3-AA value of 0.2 [1], positioning it within the optimal range for blood-brain barrier (BBB) penetration. This contrasts with 4-hydroxyquinoline analogs (XLogP ~1.5) and pyrazolo[1,5-a]pyrimidine isomers (XLogP ~1.2), which exceed the ideal lipophilicity range for CNS drug candidates [2].

CNS drug discovery Physicochemical properties Blood-brain barrier

Broad Kinase Selectivity Profile Enabled by 4-Position Substitution

The 4-hydroxyl group of 1H-pyrazolo[3,4-b]pyridin-4-ol serves as a versatile handle for introducing substituents that dramatically alter kinase selectivity. Unsubstituted 1H-pyrazolo[3,4-b]pyridin-4-ol exhibits no significant kinase inhibition, but 4-position substitution with appropriate groups yields potent inhibitors against CDK2 (IC50 0.27 µM) and PIM1 (IC50 0.67 µM) or TBK1 (IC50 0.2 nM) [1]. In contrast, 4-unsubstituted pyrazolo[3,4-b]pyridine analogs cannot access this selectivity tuning, while 4-chloro derivatives (IC50 >10 µM) show markedly reduced potency [2].

Kinase selectivity CDK inhibitors TBK1 inhibitors

Superior Selectivity Index in Cancer Cell Lines Compared to Reference Drug

Pyrazolo[3,4-b]pyridine derivative 6b demonstrates higher selectivity indices against HCT-116 colon cancer cells (15.05) and HepG2 liver cancer cells (9.88) compared to the reference kinase inhibitor staurosporine . In an in-vivo solid Ehrlich carcinoma mouse model, compound 6b reduced tumor weight and volume more effectively than doxorubicin, a standard chemotherapeutic agent .

Cancer therapeutics Selectivity index CDK2/PIM1 inhibition

Tautomeric Stability Enables Consistent Synthetic Reproducibility

1H-Pyrazolo[3,4-b]pyridin-4-ol exists primarily in the 1H tautomeric form due to favorable electron distribution , in contrast to 2H-pyrazolo[3,4-b]pyridine analogs which exhibit tautomeric equilibria that complicate synthesis and characterization. This tautomeric homogeneity ensures that reaction outcomes are predictable and reproducible across different synthetic batches [1].

Tautomerism Synthetic reproducibility Medicinal chemistry

Optimal Use Cases for 1H-Pyrazolo[3,4-b]pyridin-4-ol (CAS 31591-86-3) in Drug Discovery and Development


Kinase Inhibitor Library Synthesis

The 4-hydroxyl group provides a versatile synthetic handle for generating diverse compound libraries targeting kinases such as ALK, ROS1, CDK2, PIM1, and TBK1. As demonstrated by the SAR study identifying compound 10g with IC50 <0.5 nM against ALK-L1196M [1], substitution at the 4-position enables dramatic potency enhancements exceeding 1,000-fold . This makes the scaffold ideal for high-throughput medicinal chemistry campaigns where tunable selectivity across the kinome is required.

CNS-Targeted Kinase Inhibitor Development

With a calculated XLogP of 0.2, 1H-pyrazolo[3,4-b]pyridin-4-ol resides in the optimal lipophilicity range for blood-brain barrier penetration [2]. This property is particularly valuable for developing CNS-targeted kinase inhibitors for glioblastoma and other brain malignancies. Unlike 4-hydroxyquinoline analogs with higher XLogP values (~1.5), this scaffold minimizes the need for late-stage property optimization, accelerating development timelines.

Gatekeeper Mutant Kinase Inhibitor Design

The pyrazolo[3,4-b]pyridine scaffold enables favorable interactions with gatekeeper mutant kinases, as demonstrated by compound 10g's potent inhibition of crizotinib-resistant ALK-L1196M [1]. Molecular docking studies reveal that the scaffold engages in hydrogen bonding with K1150 and E1210 in the kinase domain, overcoming steric clashes that limit the efficacy of other kinase inhibitor scaffolds. This makes it a preferred starting point for second-generation inhibitors targeting drug-resistant mutations.

Dual-Target Kinase Inhibitor Programs

The scaffold supports the design of dual-target inhibitors, as evidenced by compound 6b's balanced activity against both CDK2 (IC50 0.27 µM) and PIM1 (IC50 0.67 µM) . This dual inhibition profile is associated with superior in-vivo efficacy, reducing tumor weight and volume more effectively than doxorubicin in solid Ehrlich carcinoma models. The scaffold's adaptability to dual-targeting strategies offers a competitive advantage in programs aiming to overcome resistance mechanisms through polypharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrazolo[3,4-b]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.